Bis[(4-chlorophenyl)methyl]-dimethyl-azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(4-chlorophenyl)methyl]-dimethyl-azanium is a chemical compound known for its unique structure and properties It consists of two 4-chlorophenyl groups attached to a central azanium ion, with two additional methyl groups
Vorbereitungsmethoden
The synthesis of Bis[(4-chlorophenyl)methyl]-dimethyl-azanium typically involves the reaction of 4-chlorobenzyl chloride with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide to facilitate the formation of the azanium ion. Industrial production methods may involve large-scale reactions using similar reagents and conditions, with additional steps for purification and quality control .
Analyse Chemischer Reaktionen
Bis[(4-chlorophenyl)methyl]-dimethyl-azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide.
Wissenschaftliche Forschungsanwendungen
Bis[(4-chlorophenyl)methyl]-dimethyl-azanium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Bis[(4-chlorophenyl)methyl]-dimethyl-azanium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Bis[(4-chlorophenyl)methyl]-dimethyl-azanium include:
Bis(4-chlorophenyl) sulfone: Known for its use in high-temperature polymers and environmental persistence.
Methylsulfonyl-PCBs: These compounds are of interest due to their environmental impact and biological activity. This compound is unique due to its specific structure and the presence of the azanium ion, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
60525-44-2 |
---|---|
Molekularformel |
C16H18Cl2N+ |
Molekulargewicht |
295.2 g/mol |
IUPAC-Name |
bis[(4-chlorophenyl)methyl]-dimethylazanium |
InChI |
InChI=1S/C16H18Cl2N/c1-19(2,11-13-3-7-15(17)8-4-13)12-14-5-9-16(18)10-6-14/h3-10H,11-12H2,1-2H3/q+1 |
InChI-Schlüssel |
KUJBSXDLVARBFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(CC1=CC=C(C=C1)Cl)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.